molecular formula C11H15Br B13066550 2-Isopropyl-3-methylbenzylbromid

2-Isopropyl-3-methylbenzylbromid

Cat. No.: B13066550
M. Wt: 227.14 g/mol
InChI Key: GYWSFGMXQUCCSD-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methylbenzylbromid is an organic compound with the molecular formula C11H15Br. It is a derivative of benzyl bromide, where the benzene ring is substituted with isopropyl and methyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(bromomethyl)-3-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C11H15Br/c1-8(2)11-9(3)5-4-6-10(11)7-12/h4-6,8H,7H2,1-3H3

InChI Key

GYWSFGMXQUCCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)C(C)C

Origin of Product

United States

Preparation Methods

Step 1: Lithiation and Substitution to Form Substituted Benzyl Intermediate

  • Starting from a suitably substituted dibromobenzene (for example, 1,3-dibromobenzene for 3-methyl derivatives), a lithium-halogen exchange reaction is performed using n-butyllithium at low temperature (-78 °C) under nitrogen atmosphere.
  • The lithiated intermediate undergoes nucleophilic substitution with an alkyl halide (e.g., deuterated iodomethane in the patent example) to introduce the methyl group.
  • Reaction conditions: 4–6 hours at -78 °C to room temperature.
  • Yield: Approximately 53.6% for the analogous 3-methyl intermediate.

Step 2: Formylation via Reaction with N,N-Dimethylformamide (DMF)

  • The substituted intermediate from Step 1 is further lithiated with n-butyllithium at -78 °C.
  • Subsequent reaction with DMF introduces a formyl group, generating a benzaldehyde derivative.
  • Reaction conditions: 2–4 hours at -78 °C to room temperature.
  • Yield: Approximately 71% crude product, used directly in the next step.

Step 3: Reduction of the Aldehyde to Benzyl Alcohol

  • Sodium borohydride (NaBH4) is used to reduce the aldehyde to the corresponding benzyl alcohol.
  • Reaction is performed in methanol under ice bath conditions for 2–4 hours.
  • Yield: Approximately 40.7% after purification.

Step 4: Conversion of Benzyl Alcohol to Benzyl Bromide

  • The benzyl alcohol is reacted with phosphorus tribromide (PBr3) in diethyl ether at -30 °C to room temperature under nitrogen.
  • This step converts the benzyl alcohol to the benzyl bromide.
  • Reaction time: 1–3 hours.
  • Yield: Over 98% purity by GCMS.

Adaptation for 2-Isopropyl-3-methylbenzylbromide

  • The key difference is the starting aromatic compound, which should contain both isopropyl and methyl substituents at the 2- and 3-positions respectively.
  • The lithiation and substitution steps must be carefully controlled to maintain regioselectivity.
  • The formylation, reduction, and bromination steps follow similarly.

Reaction Conditions and Molar Ratios (Based on Patent Data)

Step Reactants Molar Ratio Temperature Range Reaction Time
1 Substituted dibromobenzene, n-BuLi, alkyl halide 1.0 : 2.0 : 2.0 -78 °C to room temp 4–6 hours
2 Compound I, n-BuLi, DMF 1.0 : 2.0 : 2.0 -78 °C to room temp 2–4 hours
3 Compound II, NaBH4 1 : 1 0 °C (ice bath) 2–4 hours
4 Compound III, PBr3 1.0 : 1.5 -30 °C to room temp 1–3 hours

Analytical Data and Purity

  • The final benzyl bromide product typically shows purity above 98% by gas chromatography-mass spectrometry (GCMS).
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and absence of impurities.
  • The method allows for high regioselectivity and control over substitution.

Summary of Advantages and Considerations

  • The multi-step lithiation and substitution approach enables precise introduction of substituents on the aromatic ring.
  • Use of phosphorus tribromide for bromination of benzyl alcohol is a classic and efficient method.
  • Reaction under inert atmosphere (nitrogen) and low temperatures ensures high selectivity and yield.
  • Adaptation to 2-isopropyl-3-methylbenzylbromide requires careful choice of starting materials and control of lithiation sites.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3-methylbenzylbromid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: It can be reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include alcohols, nitriles, and amines.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include hydrocarbons.

Scientific Research Applications

2-Isopropyl-3-methylbenzylbromid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3-methylbenzylbromid involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: A simpler analog without the isopropyl and methyl substitutions.

    2-Isopropylbenzyl Bromide: Lacks the methyl group on the benzene ring.

    3-Methylbenzyl Bromide: Lacks the isopropyl group on the benzene ring.

Uniqueness

2-Isopropyl-3-methylbenzylbromid is unique due to the presence of both isopropyl and methyl groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications where these substituents play a crucial role .

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